![molecular formula C6H6N2OS B12886786 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiazole ring, making it a versatile scaffold for the development of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to form the desired compound . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carboxylic acid.
Reduction: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell proliferation .
相似化合物的比较
Imidazo[2,1-b]thiazole-based chalcones: These compounds share a similar thiazole ring structure and have been studied for their anticancer properties.
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole-thiazole structure and have shown potential in medicinal chemistry.
Uniqueness: 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde stands out due to its specific substitution pattern and the presence of an aldehyde group, which provides unique reactivity and the ability to form a wide range of derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
属性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2 |
InChI 键 |
URLSDGMHUWQLDE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=CC(=NN21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



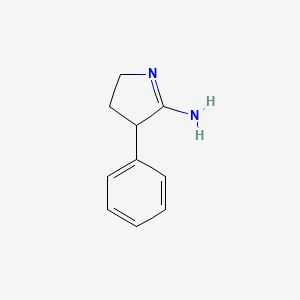
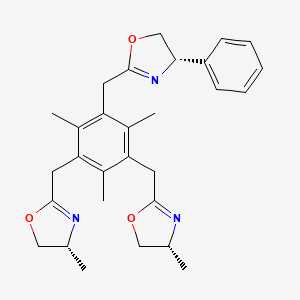
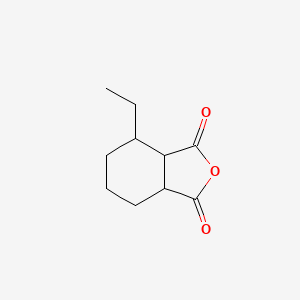
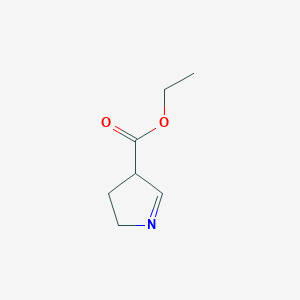
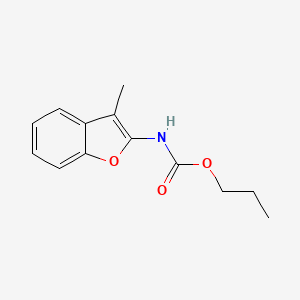
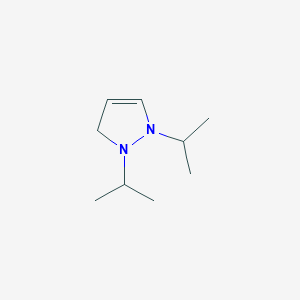

![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
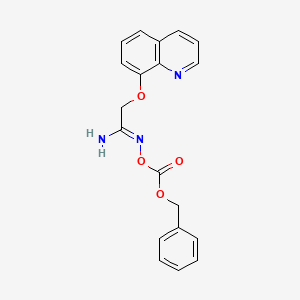
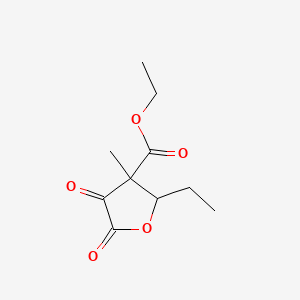
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)
